molecular formula C14H14N2O2S B4767768 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide

2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide

Numéro de catalogue B4767768
Poids moléculaire: 274.34 g/mol
Clé InChI: XRGKAIHSXNMNIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential as a therapeutic agent for various diseases. This compound belongs to the class of kinase inhibitors, which are known for their ability to target specific enzymes involved in various cellular processes.

Mécanisme D'action

2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide exerts its effects by inhibiting the activity of specific kinases involved in signaling pathways that regulate immune and inflammatory responses. By blocking these pathways, 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide can reduce inflammation and prevent the proliferation of cancer cells. 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide has been shown to selectively target BTK, a kinase that plays a critical role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation in various animal models of autoimmune diseases, such as rheumatoid arthritis and lupus. 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide has also been shown to inhibit the growth of cancer cells in various animal models of hematological malignancies and solid tumors.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide is its selectivity for specific kinases, which allows for targeted inhibition of disease pathways without affecting normal cellular processes. 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide has also shown promising results in preclinical studies, indicating its potential as a therapeutic agent for various diseases. However, there are limitations to using 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide in lab experiments, including its potential toxicity and limited availability.

Orientations Futures

There are several future directions for the study of 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, where 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide has shown promising results in preclinical studies. Another potential application is in the treatment of hematological malignancies, such as leukemia and lymphoma, where 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide has been shown to inhibit the growth of cancer cells. Additionally, further research is needed to evaluate the safety and efficacy of 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide in clinical trials, as well as to identify potential drug combinations that could enhance its therapeutic effects.
Conclusion:
In conclusion, 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide is a small molecule inhibitor with potential therapeutic applications for various diseases. Its selectivity for specific kinases and ability to target disease pathways make it an attractive candidate for further research and development. However, further studies are needed to evaluate its safety and efficacy in clinical trials, as well as to identify potential drug combinations that could enhance its therapeutic effects.

Applications De Recherche Scientifique

2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit various kinases, including BTK, FLT3, and JAK3, which are involved in the regulation of immune and inflammatory responses. 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide has been evaluated in preclinical studies for the treatment of various diseases, including autoimmune disorders, hematological malignancies, and solid tumors.

Propriétés

IUPAC Name

2-acetamido-4-(4-methylphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-8-3-5-10(6-4-8)11-7-19-14(16-9(2)17)12(11)13(15)18/h3-7H,1-2H3,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGKAIHSXNMNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Acetylamino)-4-(4-methylphenyl)thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide
Reactant of Route 4
2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide
Reactant of Route 5
2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide
Reactant of Route 6
2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.